Methyl (5-formyl-1H-imidazol-2-yl)carbamate
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Overview
Description
Methyl (5-formyl-1H-imidazol-2-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a formyl group at the 5-position and a carbamate group at the 2-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-formyl-1H-imidazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a formyl-substituted imidazole with methyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-formyl-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Methyl (5-carboxy-1H-imidazol-2-yl)carbamate.
Reduction: Methyl (5-hydroxymethyl-1H-imidazol-2-yl)carbamate.
Substitution: Various N-substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (5-formyl-1H-imidazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly for its imidazole core which is known to exhibit various therapeutic activities.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of Methyl (5-formyl-1H-imidazol-2-yl)carbamate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The formyl and carbamate groups may also contribute to its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (5-benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: Known for its use as an anthelmintic agent.
Methyl (5-hydroxymethyl-1H-imidazol-2-yl)carbamate: A reduced form of the compound with different chemical properties.
Uniqueness
Methyl (5-formyl-1H-imidazol-2-yl)carbamate is unique due to the presence of both a formyl and a carbamate group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
917919-64-3 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
methyl N-(5-formyl-1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)9-5-7-2-4(3-10)8-5/h2-3H,1H3,(H2,7,8,9,11) |
InChI Key |
QGPNHPBQBSTSGH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(N1)C=O |
Origin of Product |
United States |
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